2,3-Dimethylstyrene

Description

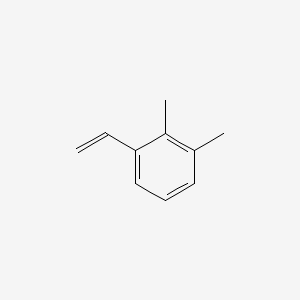

2,3-Dimethylstyrene (C₁₀H₁₂) is an aromatic hydrocarbon belonging to the alkylstyrene family, characterized by a styrene backbone with two methyl groups substituted at the 2- and 3-positions of the benzene ring. Environmental studies suggest that dimethylstyrene isomers, including this compound, may originate from polystyrene degradation, highlighting their ubiquity in ecosystems impacted by plastic waste .

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-4-10-7-5-6-8(2)9(10)3/h4-7H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOUDBQOEJSUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865381 | |

| Record name | 1-Ethenyl-2,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27496-76-0, 27576-03-0, 40243-75-2 | |

| Record name | Vinylxylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027496760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenyl-, dimethyl deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027576030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethenyl-2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040243752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylxylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Isomers of Dimethylstyrene

The primary analogs of 2,3-Dimethylstyrene include other dimethyl-substituted styrenes, such as 2,4-, 2,5-, 3,4-, and 3,5-Dimethylstyrene. These isomers differ in the positions of methyl groups on the benzene ring, leading to variations in physical properties, reactivity, and applications.

Table 1: Key Properties of Dimethylstyrene Isomers

| Compound | CAS Number | Molecular Formula | logP (Octanol/Water) | Hazard Classification |

|---|---|---|---|---|

| This compound | Not specified | C₁₀H₁₂ | ~2.95 | Not classified in evidence |

| 2,4-Dimethylstyrene | 1195-32-0 | C₁₀H₁₂ | ~2.95 | Hazardous (EU Catalogue) |

| 2,5-Dimethylstyrene | Not specified | C₁₀H₁₂ | Not reported | Not classified in evidence |

| 3,4-Dimethylstyrene | Not specified | C₁₀H₁₂ | Not reported | Not classified in evidence |

Notes:

Structural and Reactivity Differences

- Steric Effects: The 2,3-isomer features adjacent methyl groups, creating significant steric hindrance that may reduce reactivity in polymerization or electrophilic substitution reactions.

- Electronic Effects : Methyl groups in the 2,3-positions may slightly deactivate the benzene ring compared to meta-substituted isomers (e.g., 3,5-Dimethylstyrene), influencing reaction kinetics in copolymerization .

Environmental Presence and Degradation

- Degradation Pathways : The position of methyl groups may influence degradation rates; for example, ortho-substituted isomers (e.g., 2,3-) could exhibit slower microbial degradation due to steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.